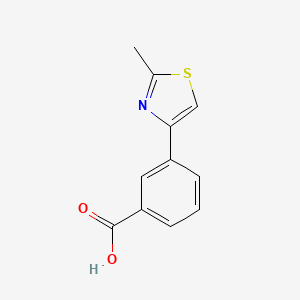

3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid

Vue d'ensemble

Description

The compound 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid is a derivative of benzoic acid with a thiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen. While the specific compound is not directly studied in the provided papers, related compounds with benzo[d]thiazol moieties have been synthesized and characterized, indicating the interest in this class of compounds for their potential biological activities and chemical properties.

Synthesis Analysis

The synthesis of related benzo[d]thiazol derivatives involves various methods, including cyclization reactions and the formation of Schiff bases. For instance, a new derivative was synthesized through the cyclization of 3-(benzo[d]thiazol-2-ylimino)indolin-2-one with α-mercapto acetic acid . Another example includes the synthesis of benzothiazole-imino-benzoic acid Schiff Bases derived from amino-benzothiazole and 2-formylbenzoic acid . These methods could potentially be adapted for the synthesis of 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid.

Molecular Structure Analysis

The molecular structure and conformation of benzo[d]thiazol derivatives have been extensively studied using various spectroscopic methods and theoretical calculations. X-ray crystallography provides detailed insights into the molecular geometry, while density functional theory (DFT) calculations help in understanding the electronic structure and conformational stability . These techniques would be relevant for analyzing the molecular structure of 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid.

Chemical Reactions Analysis

The chemical reactivity of benzo[d]thiazol derivatives can be inferred from studies on their interactions with metal ions to form complexes . These interactions often involve the nitrogen and sulfur atoms of the thiazole ring, which can act as coordination sites. The reactivity of 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid could be explored in a similar context, potentially leading to the formation of metal complexes with unique properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d]thiazol derivatives, such as their thermal behavior, vibrational modes, and electronic transitions, have been characterized using techniques like TG/DTA, FT-IR, NMR, and UV-Vis spectroscopy . These studies provide a comprehensive understanding of the stability and behavior of these compounds under various conditions. The properties of 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid would likely show similarities and could be analyzed using these methods.

Relevant Case Studies

Case studies involving benzo[d]thiazol derivatives highlight their potential as protein kinase CK2 inhibitors with significant antiproliferative activities . Additionally, their antimicrobial activities against various bacterial strains have been documented . These biological activities suggest that 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid could also be evaluated for similar pharmacological properties.

Applications De Recherche Scientifique

-

Antioxidant, Analgesic, and Anti-inflammatory Applications Thiazole derivatives have been found to exhibit antioxidant, analgesic, and anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation and pain, such as arthritis.

-

Antimicrobial and Antifungal Applications Thiazole compounds have shown antimicrobial and antifungal activities . They could be used in the development of new antibiotics and antifungal medications.

-

Antiviral Applications Some thiazole derivatives have demonstrated antiviral properties . They could be used in the development of antiviral drugs.

-

Antitumor or Cytotoxic Applications Thiazole compounds have been found to have antitumor or cytotoxic effects . This suggests potential applications in cancer treatment.

-

Neuroprotective Applications Thiazole derivatives have shown neuroprotective effects . They could be used in the treatment of neurological disorders.

-

Applications in Agrochemicals, Photostabilizers, Dyes, or Anticorrosives The 1,4-disubstituted 1H-1,2,3-triazoles, which are similar to thiazoles, have important applications as agrochemicals, photostabilizers, dyes, or anticorrosives .

-

Diuretic Applications Some thiazole derivatives have shown diuretic properties . They could be used in the treatment of conditions that cause fluid retention.

-

Anticonvulsant Applications Thiazole compounds have been found to have anticonvulsant effects . This suggests potential applications in the treatment of seizure disorders.

-

Applications in Organic Synthesis Thiazole derivatives can play an important role in organic synthesis . They can be used as building blocks in the synthesis of complex organic molecules.

-

Applications in Polymer Chemistry Thiazole derivatives have found broad applications in polymer chemistry . They can be used in the development of new types of polymers with unique properties.

-

Applications in Supramolecular Chemistry Thiazole compounds have been used in supramolecular chemistry . They can be used in the design and synthesis of supramolecular structures.

-

Applications in Fluorescent Imaging Some thiazole derivatives have been used in fluorescent imaging . They can be used as fluorescent probes in biological imaging.

Safety And Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Propriétés

IUPAC Name |

3-(2-methyl-1,3-thiazol-4-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S/c1-7-12-10(6-15-7)8-3-2-4-9(5-8)11(13)14/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDPHSMPSNLAMJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

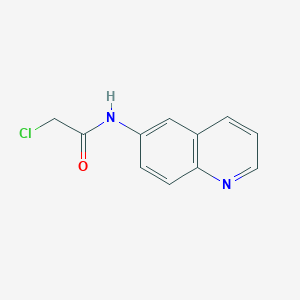

CC1=NC(=CS1)C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380127 | |

| Record name | 3-(2-methyl-1,3-thiazol-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid | |

CAS RN |

28077-41-0 | |

| Record name | 3-(2-methyl-1,3-thiazol-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![isopropyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B1305879.png)

![3-[(3-Hydroxy-propylamino)-methyl]-7,8-dimethyl-1H-quinolin-2-one](/img/structure/B1305891.png)

![6-Ethoxy-3-[(3-hydroxy-propylamino)-methyl]-1H-quinolin-2-one](/img/structure/B1305892.png)

![6-Ethoxy-3-[(2-hydroxy-ethylamino)-methyl]-1H-quinolin-2-one](/img/structure/B1305893.png)

![2-[4-(2-Methoxy-phenyl)-2,2-dimethyl-tetrahydro-pyran-4-yl]-ethylamine](/img/structure/B1305901.png)

![[(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-methyl-amino]-acetic acid](/img/structure/B1305921.png)